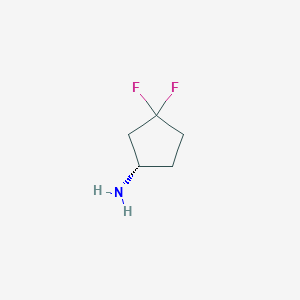

(1S)-3,3-difluorocyclopentan-1-amine hydrochloride

Description

(1S)-3,3-Difluorocyclopentan-1-amine hydrochloride (CAS: 1408148-48-0) is a chiral cyclopentane derivative featuring two fluorine atoms at the 3,3-positions and a protonated primary amine group at the 1S position. Its hydrochloride salt enhances solubility and stability, making it valuable in pharmaceutical research, particularly in drug discovery for central nervous system (CNS) targets and enzyme inhibition studies. The compound is synthesized via stereoselective methods, as evidenced by suppliers like Shanghai Jixiang Biotechnology and PharmaBlock Sciences .

Properties

IUPAC Name |

(1S)-3,3-difluorocyclopentan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F2N/c6-5(7)2-1-4(8)3-5/h4H,1-3,8H2/t4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLOHXGYAULHFOG-BYPYZUCNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1N)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(C[C@H]1N)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-3,3-difluorocyclopentan-1-amine hydrochloride typically involves the fluorination of cyclopentanone followed by amination. One common method includes:

Fluorination: Cyclopentanone is treated with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce fluorine atoms at the 3rd position.

Amination: The resulting 3,3-difluorocyclopentanone is then subjected to reductive amination using an amine source like ammonia or an amine derivative in the presence of a reducing agent such as sodium cyanoborohydride.

Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of (1S)-3,3-difluorocyclopentan-1-amine hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

(1S)-3,3-difluorocyclopentan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The compound can be reduced to form the corresponding amine or hydrocarbon derivatives.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Primary amines or hydrocarbons.

Substitution: Azido or thio-substituted cyclopentane derivatives.

Scientific Research Applications

(1S)-3,3-difluorocyclopentan-1-amine hydrochloride is used in various scientific research fields:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In the study of enzyme interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S)-3,3-difluorocyclopentan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and specificity by forming strong hydrogen bonds and van der Waals interactions. This can lead to the inhibition or activation of the target enzyme or receptor, thereby modulating biological pathways.

Comparison with Similar Compounds

Enantiomeric Pair: (R)-3,3-Difluorocyclopentan-1-amine Hydrochloride

Key Differences :

- CAS : 1117936-64-7 (vs. 1408148-48-0 for the S-enantiomer) .

- Stereochemistry : The R-enantiomer exhibits opposite chirality at the 1-position, which may lead to divergent interactions with biological targets (e.g., receptors or enzymes) .

- Applications : Enantiomers often display distinct pharmacokinetic or pharmacodynamic profiles. For example, the S-enantiomer might show higher affinity for a specific receptor, while the R-enantiomer could be inactive or even antagonistic.

Diastereomeric Analog: (1R,3S)-3-Fluorocyclopentan-1-amine Hydrochloride

Key Differences :

- CAS : 1956377-21-1 .

- Structure : Contains a single fluorine at the 3-position (vs. two fluorines) and distinct stereochemistry (1R,3S vs. 1S).

- Impact : Reduced fluorine substitution may lower metabolic stability compared to the difluoro analog. Diastereomers can exhibit different physical properties (e.g., melting points, solubility) and binding affinities.

Functional Group Variants: (1S,3S)-N1,N1-Dimethylcyclopentane-1,3-diamine Dihydrochloride

Key Differences :

- CAS : 167610-31-3 .

- Structure : Replaces fluorine with dimethylamine groups at the 1,3-positions.

- The lack of fluorine reduces electronegativity and steric effects.

| Property | (1S)-3,3-Difluoro Compound | (1S,3S)-Dimethylamine Compound |

|---|---|---|

| Functional Groups | -NH2·HCl, 3,3-F2 | -N(CH3)2·2HCl |

| Hydrophilicity | Moderate | High |

| Pharmacological Use | CNS targets | Potential chelating agents |

Ring Size Analogs: 3,3-Difluorocyclobutanamine Hydrochloride

Key Differences :

- CAS : 637031-93-7 .

- Structure : Cyclobutane ring (vs. cyclopentane), which imposes greater ring strain and alters conformational flexibility.

- Impact : Smaller ring size may reduce binding to larger active sites but improve synthetic accessibility.

| Property | Cyclopentane Analog | Cyclobutane Analog |

|---|---|---|

| Ring Strain | Low | High |

| Conformational Flexibility | Moderate | Restricted |

| Synthetic Complexity | Higher (stereoselective) | Lower |

Biological Activity

(1S)-3,3-Difluorocyclopentan-1-amine hydrochloride is a fluorinated cyclic amine compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and comparisons with related compounds.

Chemical Structure and Properties

The compound features a cyclopentane ring with two fluorine atoms at the 3-position and an amine functional group. The presence of fluorine atoms significantly influences its chemical reactivity and biological properties, enhancing metabolic stability and bioavailability.

The biological activity of (1S)-3,3-difluorocyclopentan-1-amine hydrochloride is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The fluorination enhances binding affinity and selectivity, which can lead to improved efficacy in therapeutic applications.

Key Mechanisms:

- Enzyme Interaction: The compound may act as an inhibitor or activator of specific enzymes, influencing metabolic pathways.

- Receptor Binding: Enhanced binding to receptors can modulate physiological responses, potentially leading to therapeutic effects.

Biological Activity

Research indicates that fluorinated compounds often exhibit enhanced biological properties compared to their non-fluorinated counterparts. This compound may possess unique pharmacological activities due to:

- Increased Lipophilicity: The dual fluorination can enhance the lipophilicity of the compound, improving its ability to cross biological membranes.

- Metabolic Stability: Fluorinated compounds generally show increased resistance to metabolic degradation.

Comparative Analysis with Similar Compounds

To understand the uniqueness of (1S)-3,3-difluorocyclopentan-1-amine hydrochloride, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 1-Amino-2-fluorocyclohexane | Cyclohexane ring with one fluorine | Exhibits different reactivity patterns due to ring size. |

| 2,2-Difluorocyclopentylamine | Cyclopentane with two fluorines | Potentially higher lipophilicity than (1S)-3,3-difluoro. |

| 4-Fluoro-N-methylcyclohexanamine | Cyclohexane with one fluorine and methyl | Different steric effects influencing biological activity. |

| (R)-4-Fluoro-cyclopentylamine | Cyclopentane with one fluorine | Different stereochemistry affecting receptor interactions. |

The distinct stereochemistry and dual fluorination at the 3-position impart specific properties that differentiate it from these similar compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of (1S)-3,3-difluorocyclopentan-1-amine hydrochloride:

- Pharmacological Evaluation: In vitro studies demonstrated that this compound exhibits significant activity against certain cancer cell lines, suggesting potential applications in oncology.

- Biodistribution Studies: Research on biodistribution in animal models indicated favorable tumor-to-tissue ratios, supporting its use as a PET imaging agent.

- Mechanistic Studies: Investigations into the mechanism of action revealed that the compound interacts with specific receptors involved in metabolic regulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.